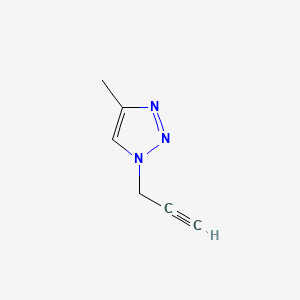
4-Methyl-1-prop-2-ynyltriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Methyl-1-prop-2-ynyltriazole typically involves a multi-step process. One common synthetic route includes the reaction of propargyl bromide with 4-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
4-Methyl-1-prop-2-ynyltriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group, with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and their derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-prop-2-ynyltriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to inhibit nitrification makes it valuable in studies related to soil microbiology and nitrogen cycling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial enzymes.
Wirkmechanismus
The primary mechanism by which 4-Methyl-1-prop-2-ynyltriazole exerts its effects is through the inhibition of the enzyme ammonia monooxygenase. This enzyme is crucial in the nitrification process, converting ammonia to nitrite. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby retaining more nitrogen in the form of ammonium in the soil. This mechanism involves the irreversible binding of the compound to the active site of the enzyme, leading to its inactivation .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-prop-2-ynyltriazole is unique compared to other nitrification inhibitors due to its irreversible mode of action and higher efficiency across various soil types. Similar compounds include:
Dicyandiamide (DCD): A commonly used nitrification inhibitor that is less effective in acidic soils.
Nitrapyrin: Another nitrification inhibitor that is effective but can be volatile and less stable under certain conditions.
3,4-Dimethylpyrazole phosphate (DMPP): Known for its stability but may not be as effective in all soil types.
The uniqueness of this compound lies in its broad-spectrum efficacy and lower environmental impact compared to these other inhibitors .
Eigenschaften
Molekularformel |
C6H7N3 |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-methyl-1-prop-2-ynyltriazole |
InChI |
InChI=1S/C6H7N3/c1-3-4-9-5-6(2)7-8-9/h1,5H,4H2,2H3 |
InChI-Schlüssel |
CVORBLWAXAHJCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=N1)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















